molecular formula C7H11N3O2 B6240904 4-amino-8-oxa-2,3-diazaspiro[4.5]dec-3-en-1-one CAS No. 2378503-56-9

4-amino-8-oxa-2,3-diazaspiro[4.5]dec-3-en-1-one

Cat. No.: B6240904
CAS No.: 2378503-56-9
M. Wt: 169.2
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Description

4-Amino-8-oxa-2,3-diazaspiro[45]dec-3-en-1-one is a complex organic compound characterized by its unique structure, which includes a spirocyclic framework and multiple functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-amino-8-oxa-2,3-diazaspiro[4.5]dec-3-en-1-one typically involves multi-step organic reactions. One common approach is the cyclization of appropriate precursors under acidic or basic conditions. For instance, the reaction of a diamine with a suitable dihalo compound in the presence of a base can lead to the formation of the spirocyclic structure.

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale reactions using reactors designed to handle high pressures and temperatures. The choice of solvents, catalysts, and reaction conditions is optimized to maximize yield and purity while minimizing by-products and environmental impact.

Chemical Reactions Analysis

Types of Reactions: 4-Amino-8-oxa-2,3-diazaspiro[4.5]dec-3-en-1-one can undergo various chemical reactions, including oxidation, reduction, substitution, and addition reactions.

Common Reagents and Conditions:

  • Oxidation: Oxidizing agents such as hydrogen peroxide or potassium permanganate can be used to introduce oxygen-containing functional groups.

  • Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be employed to reduce nitro groups to amines.

  • Substitution: Nucleophilic substitution reactions can be performed using alkyl halides in the presence of a base.

  • Addition: Electrophilic addition reactions can be facilitated by using strong acids or Lewis acids.

Major Products Formed: The reactions of this compound can yield a variety of products, including oxidized derivatives, reduced amines, substituted analogs, and addition products, depending on the specific reagents and conditions used.

Scientific Research Applications

Chemistry: In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its spirocyclic structure makes it a valuable intermediate in the construction of pharmaceuticals, agrochemicals, and other specialty chemicals.

Biology: In biological research, 4-amino-8-oxa-2,3-diazaspiro[4.5]dec-3-en-1-one may be employed as a probe or inhibitor in studies involving enzyme activity, protein interactions, and cellular processes.

Medicine: The compound has potential medicinal applications, particularly in the development of new drugs. Its structural features may contribute to the design of compounds with therapeutic properties, such as antimicrobial, anti-inflammatory, or anticancer activities.

Industry: In the industrial sector, this compound can be utilized in the production of advanced materials, coatings, and polymers. Its unique chemical properties may enhance the performance and durability of these products.

Mechanism of Action

The mechanism by which 4-amino-8-oxa-2,3-diazaspiro[4.5]dec-3-en-1-one exerts its effects depends on its specific application. For example, in medicinal chemistry, the compound may interact with molecular targets such as enzymes or receptors, leading to the modulation of biological pathways. The exact molecular targets and pathways involved would need to be determined through experimental studies.

Comparison with Similar Compounds

  • 4-Amino-1-benzyl-7-ethyl-8-oxa-1,3-diazaspiro[4.5]dec-3-en-2-one

  • 1-{3-amino-8-oxa-4-thia-1,2-diazaspiro[4.5]dec-2-en-1-yl}ethan-1-one

Uniqueness: 4-Amino-8-oxa-2,3-diazaspiro[4.5]dec-3-en-1-one stands out due to its specific structural features, such as the presence of the oxaspiro ring and the amino group. These features may confer unique chemical and biological properties compared to similar compounds.

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Properties

CAS No.

2378503-56-9

Molecular Formula

C7H11N3O2

Molecular Weight

169.2

Purity

95

Origin of Product

United States

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